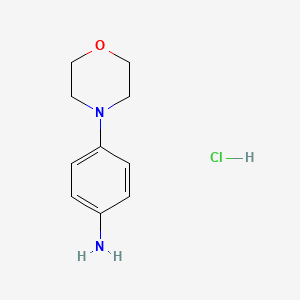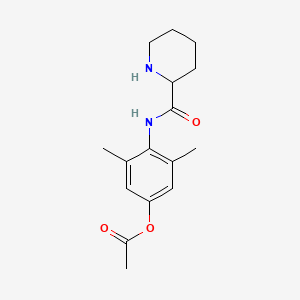
4-Morpholinoanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinoanilinehydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the para position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinoanilinehydrochloride typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction of the nitro group to an amine. The general steps are as follows:
Nucleophilic Substitution: 4-Chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-nitromorpholine.
Reduction: The nitro group in 4-nitromorpholine is reduced to an amine using a reducing agent like iron powder in acidic conditions, yielding 4-morpholinoaniline.
Hydrochloride Formation: The final step involves converting 4-morpholinoaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced further, although this is less common due to the stability of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Halogenated or alkylated morpholinoaniline derivatives.
科学的研究の応用
4-Morpholinoanilinehydrochloride is utilized in various fields due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential in developing pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism by which 4-Morpholinoanilinehydrochloride exerts its effects depends on its application. In biological systems, it can interact with enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it effective in targeting intracellular pathways. The aromatic amine group can participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
4-Morpholinoaniline: The base compound without the hydrochloride salt.
4-(4-Aminophenyl)morpholine: Another derivative with similar structural features.
4-Morpholinopyridine: A related compound with a pyridine ring instead of an aniline ring.
Uniqueness: 4-Morpholinoanilinehydrochloride is unique due to its combination of the morpholine ring and the aniline structure, which imparts specific chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
4-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H |
InChIキー |
QHIYRZFZKWLHSS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)

![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)





